molecular formula C24H23N5O3 B11438322 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11438322
M. Wt: 429.5 g/mol
InChI Key: TXVGKGUJKFDLTQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin ring, a morpholine group, and an imidazo[1,2-a]pyrimidine core. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Synthesis of the Imidazo[1,2-a]pyrimidine Core: This core structure can be formed via a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Coupling Reactions: The final step involves coupling the benzodioxin ring and the imidazo[1,2-a]pyrimidine core with the morpholine-substituted phenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxin or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its absorption, distribution, metabolism, and excretion in biological systems.

    Biology: The compound is used in studies related to cell signaling pathways, gene expression, and protein interactions.

    Industry: It may have applications in the development of new materials, catalysts, or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine: Lacks the morpholine group, which may affect its biological activity and target specificity.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(piperidin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine: Contains a piperidine group instead of morpholine, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the morpholine group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine distinguishes it from similar compounds, potentially enhancing its solubility, stability, and ability to interact with specific biological targets. This unique structure may contribute to its effectiveness in various scientific research applications.

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C24H23N5O3/c1-8-25-24-27-22(17-2-5-19(6-3-17)28-10-12-30-13-11-28)23(29(24)9-1)26-18-4-7-20-21(16-18)32-15-14-31-20/h1-9,16,26H,10-15H2

InChI Key

TXVGKGUJKFDLTQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(N4C=CC=NC4=N3)NC5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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